molecular formula C11H11NO3S B13509653 Methyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate

Methyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate

Cat. No.: B13509653
M. Wt: 237.28 g/mol
InChI Key: SJGKXHXANPHVPB-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an amino group, a carboxylate ester, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate can be achieved through various methods. One common approach involves the condensation reaction of appropriate starting materials. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include controlling the temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group and the thiophene ring play crucial roles in binding to biological targets, which can lead to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate is unique due to the presence of both a furan and a thiophene ring, which can impart distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

methyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate

InChI

InChI=1S/C11H11NO3S/c1-6-3-4-8(15-6)7-5-16-10(12)9(7)11(13)14-2/h3-5H,12H2,1-2H3

InChI Key

SJGKXHXANPHVPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=C2C(=O)OC)N

Origin of Product

United States

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